- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutantsBiopolymers, 2015, 104(5), 585-600,
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral, iodoester compound. It features a tert-butoxycarbonyl protecting group, facilitating synthetic transformations. Its enantiopure nature is advantageous for applications requiring stereoselective synthesis. The iodoatom provides an efficient leaving group, enabling straightforward deprotection reactions. This compound is suitable for the preparation of chiral organic molecules, particularly in pharmaceutical and agrochemical research.

93267-04-0 structure
Product name:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChI Key: UGZBFCCHLUWCQI-LURJTMIESA-N
- SMILES: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- BRN: 4422011
Computed Properties
- Exact Mass: 329.0124g/mol
- Surface Charge: 0
- XLogP3: 1.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 6
- Monoisotopic Mass: 329.0124g/mol
- Monoisotopic Mass: 329.0124g/mol
- Topological Polar Surface Area: 64.6Ų
- Heavy Atom Count: 15
- Complexity: 237
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.5510
- Melting Point: 49.0 to 53.0 deg-C
- Boiling Point: 356.5℃ at 760 mmHg
- Flash Point: 169.4 °C
- Water Partition Coefficient: Soluble in water and 1% acetic acid.
- PSA: 64.63000
- LogP: 1.87860
- Specific Rotation: -4° (c=2, MeOH)
- Optical Activity: [α]22/D −4°, c = 2 in methanol
- Sensitiveness: Light Sensitive
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:8
- Storage Condition:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | 56474-50/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 50/G |
$274 | 2022-06-01 | |
AstaTech | 56474-250/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 250/G |
$822 | 2022-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51970-10g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 10g |
¥158.0 | 2022-04-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-250mg |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 250mg |
¥367.00 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0059-50G |
methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate |
93267-04-0 | 97% | 50g |
¥ 402.00 | 2023-04-12 | |
Oakwood | M03256-1g |
Boc-β-iodo-Ala-OMe |
93267-04-0 | 98% | 1g |
$10.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-1g |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 1g |
¥1318.00 | 2023-05-05 | |
eNovation Chemicals LLC | D694315-100g |
N-Boc-3-iodo-L-alanine Methyl Ester |
93267-04-0 | 95% | 100g |
$310 | 2023-09-03 | |
eNovation Chemicals LLC | Y1043358-100g |
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate |
93267-04-0 | 98% | 100g |
$125 | 2024-06-07 | |
AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
Reference
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in waterOrganic & Biomolecular Chemistry, 2013, 11(18), 2943-2946,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
Reference
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
Reference
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl esterHuagong Jishu Yu Kaifa, 2004, 33(2), 13-16,
Production Method 5
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-CouplingJournal of the American Chemical Society, 2019, 141(18), 7582-7588,
Production Method 6
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
Reference
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396,
Production Method 7
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
Reference
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reactionOrganic Syntheses, 2015, 92, 103-116,
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
Reference
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactionsOrganic Syntheses, 2005, 81, 77-88,
Production Method 9
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
Reference
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivativesTetrahedron, 2017, 73(42), 6085-6091,
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptidesTetrahedron Letters, 2007, 48(16), 2857-2859,
Production Method 11
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
Reference
- Synthesis of conformationally restricted Beta-turn mimics2006, , ,,
Production Method 12
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
Reference
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine AOrganic Letters, 2011, 13(10), 2614-2617,
Production Method 13
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
Reference
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin CBioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269,
Production Method 14
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Reference
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanesChemical Science, 2018, 9(23), 5295-5300,
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone
Reference
- Synthesis of all three regioisomers of pyridylalanineSynlett, 1997, (2), 169-170,
Production Method 16
Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetone
Reference
- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
Production Method 17
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
Reference
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and EOrganic Letters, 2003, 5(24), 4599-4602,
Production Method 18
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
Reference
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Reference
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate ManipulationJournal of Organic Chemistry, 2009, 74(17), 6792-6796,
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- Boc-Ser-OMe
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Related Literature
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Longbo Li,Bianca Matsuo,Guillaume Levitre,Edward J. McClain,Eric A. Voight,Erika A. Crane,Gary A. Molander Chem. Sci. 2023 14 2713
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Purity:99%
Quantity:500g
Price ($):475.0